molecular formula C30H30FN3OS B12140554 N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B12140554
M. Wt: 499.6 g/mol
InChI Key: JKTLYEFDYONJBZ-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpiperazine moiety, and a dimethylthiophene ring, all connected to a benzamide backbone. The intricate arrangement of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorobenzaldehyde with phenylpiperazine in the presence of a suitable catalyst to form the intermediate 4-fluorophenyl-4-phenylpiperazine.

    Thiophene Ring Formation: The intermediate is then reacted with 2,3-dimethylthiophene under specific conditions to introduce the thiophene ring.

    Benzamide Formation: Finally, the compound is synthesized by coupling the thiophene derivative with benzoyl chloride in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-{3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide stands out due to its unique combination of functional groups, which impart specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and development.

Properties

Molecular Formula

C30H30FN3OS

Molecular Weight

499.6 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C30H30FN3OS/c1-21-22(2)36-30(32-29(35)24-9-5-3-6-10-24)27(21)28(23-13-15-25(31)16-14-23)34-19-17-33(18-20-34)26-11-7-4-8-12-26/h3-16,28H,17-20H2,1-2H3,(H,32,35)

InChI Key

JKTLYEFDYONJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)C

Origin of Product

United States

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